molecular formula C21H27N3O2 B11599111 9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B11599111
M. Wt: 353.5 g/mol
InChI Key: XSHTYTJOSPFREE-UHFFFAOYSA-N
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Description

The compound 9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a complex organic molecule that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often found in various natural products and synthetic compounds. This particular compound features a unique structure with a hydroxypropyl group and a diprop-2-en-1-ylamino group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves multiple steps. One common approach is to start with a beta-carboline precursor, which undergoes a series of reactions to introduce the hydroxypropyl and diprop-2-en-1-ylamino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while reduction can lead to the formation of a fully saturated beta-carboline derivative .

Scientific Research Applications

9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-Carbazol-9-yl)-3-(diallylamino)-2-propanol
  • 4-(diprop-2-en-1-ylamino)benzoic acid
  • 7-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-1,3-dimethyl-3…

Uniqueness

What sets 9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

9-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C21H27N3O2/c1-4-11-23(12-5-2)14-16(25)15-24-19-9-7-6-8-17(19)18-10-13-22(3)21(26)20(18)24/h4-9,16,25H,1-2,10-15H2,3H3

InChI Key

XSHTYTJOSPFREE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN(CC=C)CC=C)O

Origin of Product

United States

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